(2,4-Dimethyl-1,3-oxazol-5-yl)methanol

Vue d'ensemble

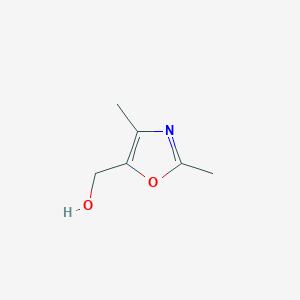

Description

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol is an organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-1,3-oxazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dimethyl-1,3-oxazole with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to yield saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring, leading to various functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of (2,4-Dimethyl-1,3-oxazol-5-yl)aldehyde or (2,4-Dimethyl-1,3-oxazol-5-yl)carboxylic acid.

Reduction: Formation of saturated oxazole derivatives.

Substitution: Formation of various functionalized oxazole derivatives depending on the substituents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for (2,4-Dimethyl-1,3-oxazol-5-yl)methanol is , and it possesses a distinctive oxazole ring structure. This compound's unique characteristics contribute to its reactivity and potential biological activities.

Medicinal Chemistry Applications

Neuroprotective Effects : Recent studies have indicated that derivatives of this compound exhibit significant neuroprotective properties. They have been shown to inhibit key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Enzyme Inhibition Data

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Standard Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

| This compound derivative | 6.40 ± 1.10 | 7.50 ± 1.20 |

These results suggest that the compound may serve as a promising lead for developing treatments for Alzheimer's disease and other cognitive disorders .

Antiviral Activity : There is emerging evidence that this compound may exhibit antiviral properties. Preliminary studies have shown its potential in inhibiting hepatitis B virus (HBV) replication by interfering with the viral core protein assembly. This suggests a dual role in both neuroprotection and antiviral activity .

The biological activities of this compound can be attributed to its electrophilic nature, allowing it to interact with various biological targets:

- Antimicrobial Properties : Similar compounds containing oxazole rings have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity at concentrations ranging from 25 to 200 µg/mL .

- Oxidative Stress Response : Research has indicated that compounds related to this compound can improve cell viability under oxidative stress conditions. This suggests potential applications in protecting cells from oxidative damage associated with various diseases .

Neuroprotective Studies

A series of experiments utilizing cell lines exposed to oxidative stress demonstrated that derivatives of this compound significantly improved cell viability compared to controls treated with stressors alone. These findings underline the compound's potential as a neuroprotective agent.

Antiviral Efficacy

In vivo studies involving animal models infected with HBV showed that formulations containing this compound led to reduced viral loads. This supports its role as a potential antiviral therapeutic agent .

Mécanisme D'action

The mechanism of action of (2,4-Dimethyl-1,3-oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2,4-Dimethylphenyl)isoxazol-3-yl)methanol

- (2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol

- (2,2-Dimethyl-1,3-dithiol-4-yl)methanol

- (4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Uniqueness

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol is unique due to its specific structural features, such as the presence of both methyl groups at positions 2 and 4 of the oxazole ring and the hydroxyl group at position 5. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has a molecular formula of and features a unique oxazole ring that contributes to its reactivity and biological properties. Its structure includes two methyl groups at the 2 and 4 positions of the oxazole ring, enhancing its lipophilicity and interaction with biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. It may function as a ligand that modulates enzyme activity by binding to active sites, thereby influencing various metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been evaluated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Klebsiella pneumoniae | >512 |

| Pseudomonas aeruginosa | >512 |

These values suggest that while the compound shows some efficacy against certain Gram-positive bacteria, it is less effective against Gram-negative strains .

Antifungal Activity

The antifungal activity of the compound has also been assessed. In a study comparing various oxazole derivatives, it was found that:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 4 |

This indicates that this compound possesses significant antifungal properties against common pathogenic fungi .

Study on Antimicrobial Efficacy

In a comprehensive study published in 2022, a series of oxazole derivatives were synthesized and evaluated for their antimicrobial properties. The study highlighted that compounds similar to this compound exhibited varying degrees of antibacterial and antifungal activities. The introduction of different substituents on the oxazole ring was shown to enhance biological activity significantly .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in bacterial virulence. These studies indicated strong binding affinity to the active sites of enzymes critical for bacterial survival and proliferation .

Potential Therapeutic Applications

Given its biological activities, this compound is being explored for potential therapeutic applications in treating infections caused by resistant microbial strains. Its role as an intermediate in drug synthesis further underscores its importance in pharmaceutical development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2,4-dimethyl-1,3-oxazol-5-yl)methanol, and how can reaction yields be improved?

The compound is synthesized via reduction of 2,4-dimethyloxazole-5-carboxylic acid ethyl ester using lithium aluminum hydride (LiAlH₄), achieving ~81% yield . To enhance yields:

- Monitor reaction temperature (keep <0°C during reduction to avoid side reactions).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Use anhydrous solvents to minimize hydrolysis of the ester precursor. Alternative routes may involve catalytic hydrogenation or enzymatic reduction, though these are less documented for this specific substrate.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : Assign the hydroxymethyl proton (δ ~4.5 ppm, triplet) and oxazole ring protons (δ 6.8–7.2 ppm) in ¹H NMR; confirm with ¹³C NMR (oxazole carbons at δ 140–160 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 128.1 (C₆H₉NO₂).

- X-ray Diffraction : Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks in crystalline forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Treat as a potential irritant: Use PPE (gloves, goggles) and work in a fume hood.

- Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group .

- No established LD₅₀ data; follow ALARA principles (As Low As Reasonably Achievable) for exposure.

Advanced Research Questions

Q. How do hydrogen-bonding patterns of this compound influence its crystallographic packing?

The hydroxymethyl group forms intermolecular O–H⋯N hydrogen bonds with the oxazole ring’s nitrogen (bond length ~2.8 Å). Graph-set analysis (Etter’s formalism) reveals C(4) chains, stabilizing the crystal lattice. Use Mercury 4.0 to model these interactions and predict polymorphism .

Q. What strategies resolve contradictions in reported biological activities of oxazole derivatives?

For example, if anticancer activity varies across studies (e.g., GI₅₀ discrepancies):

- Validate assay conditions: Compare cell lines (e.g., MCF-7 vs. HeLa) and dosing protocols (≤100 µM).

- Analyze substituent effects: Methyl groups at positions 2 and 4 may sterically hinder target binding vs. electron-donating groups .

- Use QSAR models to correlate logP and IC₅₀ values, adjusting for lipophilicity-driven membrane permeability .

Q. How can enantiomeric purity be achieved if chiral centers are introduced during synthesis?

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during ester reduction.

- Use HPLC with a Chiralpak IA column (hexane:isopropanol 90:10, 1.0 mL/min) for enantiomer separation. Monitor optical rotation ([α]²⁵D) to confirm purity .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic regions (e.g., C-5 of oxazole).

- Simulate reaction pathways with Gaussian 16 to model SN2 mechanisms at the hydroxymethyl group .

Q. Notes for Methodological Rigor

Propriétés

IUPAC Name |

(2,4-dimethyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWHIILNKOBBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441639 | |

| Record name | (2,4-dimethyl-1,3-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214553-55-6 | |

| Record name | (2,4-dimethyl-1,3-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethyl-1,3-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.